Methyl 2-bromo-5-cyano-3-fluorophenylacetate
Overview
Description
Methyl 2-bromo-5-cyano-3-fluorophenylacetate is an organic compound with a complex structure that includes bromine, cyano, and fluorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-cyano-3-fluorophenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenyl precursor, followed by the introduction of cyano and fluorine groups through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-cyano-3-fluorophenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the ester group can be hydrolyzed to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction of the cyano group would yield an amine derivative.
Scientific Research Applications
Methyl 2-bromo-5-cyano-3-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Investigated for its potential as a building block in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-cyano-3-fluorophenylacetate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the cyano and ester groups, which can participate in nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-cyano-3-chlorophenylacetate: Similar structure but with a chlorine substituent instead of fluorine.
Methyl 2-bromo-5-cyano-3-methylphenylacetate: Similar structure but with a methyl group instead of fluorine.
Methyl 2-bromo-5-cyano-3-nitrophenylacetate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
Methyl 2-bromo-5-cyano-3-fluorophenylacetate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and properties. Fluorine is highly electronegative and can affect the electronic distribution within the molecule, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
methyl 2-(2-bromo-5-cyano-3-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-9(14)4-7-2-6(5-13)3-8(12)10(7)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROYTKXSVKILOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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